

Application Notes and Protocols for the Quantification of 3-Phenyl-1-indanone

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Compound of Interest

Compound Name: 3-Phenyl-1-indanone

Cat. No.: B102786

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Abstract

These application notes provide detailed methodologies for the quantitative analysis of **3-Phenyl-1-indanone**, a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals. The protocols described herein are designed for researchers and scientists in drug development and analytical chemistry, offering robust and reliable methods for the quantification of **3-Phenyl-1-indanone** in various matrices. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for quality control, pharmacokinetic studies, and stability testing.

Introduction

3-Phenyl-1-indanone (CAS: 16618-72-7, Molecular Formula: C₁₅H₁₂O, Molecular Weight: 208.26 g/mol) is a ketone derivative of indane.[1] Its structural scaffold is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by indanone derivatives, including potential anti-inflammatory, antioxidant, and anticancer properties.[2][3] Accurate and precise quantification of **3-Phenyl-1-indanone** is crucial for ensuring the quality of pharmaceutical ingredients, monitoring its concentration in biological fluids during preclinical and clinical studies, and assessing its stability in final formulations.

This document outlines two primary analytical methods for the quantification of **3-Phenyl-1-indanone**: a stability-indicating HPLC-UV method suitable for quality control of bulk drug and pharmaceutical formulations, and a sensitive LC-MS/MS method for bioanalysis in plasma samples.

Analytical Methods

A comparison of the typical performance characteristics of the HPLC-UV and LC-MS/MS methods is summarized in the table below. Please note that these values are representative and may vary based on the specific instrumentation and experimental conditions.

| Parameter | HPLC-UV Method | LC-MS/MS Method |
|-----------------------------------|-------------------------|------------------------------|
| Instrumentation | HPLC with UV Detector | LC with Triple Quadrupole MS |
| Matrix | Bulk Drug, Formulations | Human Plasma |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~2 ng/mL |
| Linearity Range | 0.2 - 100 µg/mL | 2 - 2000 ng/mL |
| Correlation Coefficient (r^2) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 10% |

Experimental Protocols

Stability-Indicating HPLC-UV Method for Pharmaceutical Formulations

This method is designed for the quantification of **3-Phenyl-1-indanone** and the detection of degradation products in pharmaceutical preparations.

3.1.1. Materials and Reagents

- **3-Phenyl-1-indanone** reference standard (98% purity or higher)[1]

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Acetic acid (Glacial, analytical grade)
- Methanol (HPLC grade)
- 0.45 µm syringe filters

3.1.2. Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 Symmetry® analytical column (4.6 x 250 mm, 5 µm) or equivalent.[\[2\]](#)
- Mobile Phase: Acetonitrile and water (containing 0.1% acetic acid) in a 65:35 (v/v) ratio.[\[2\]](#)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 228 nm[\[2\]](#)
- Injection Volume: 20 µL

3.1.3. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **3-Phenyl-1-indanone** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 µg/mL to 100 µg/mL.

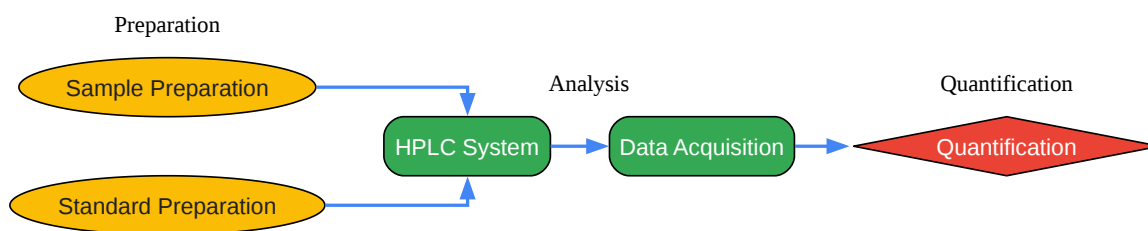
3.1.4. Sample Preparation (from a hypothetical tablet formulation)

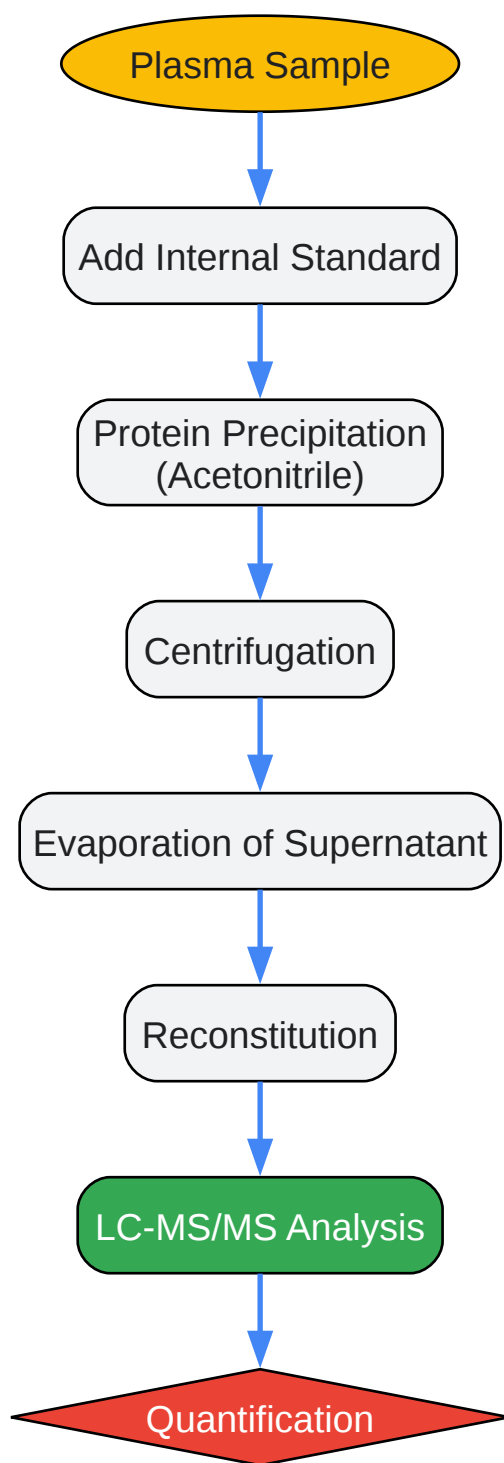
- Weigh and finely powder 20 tablets.

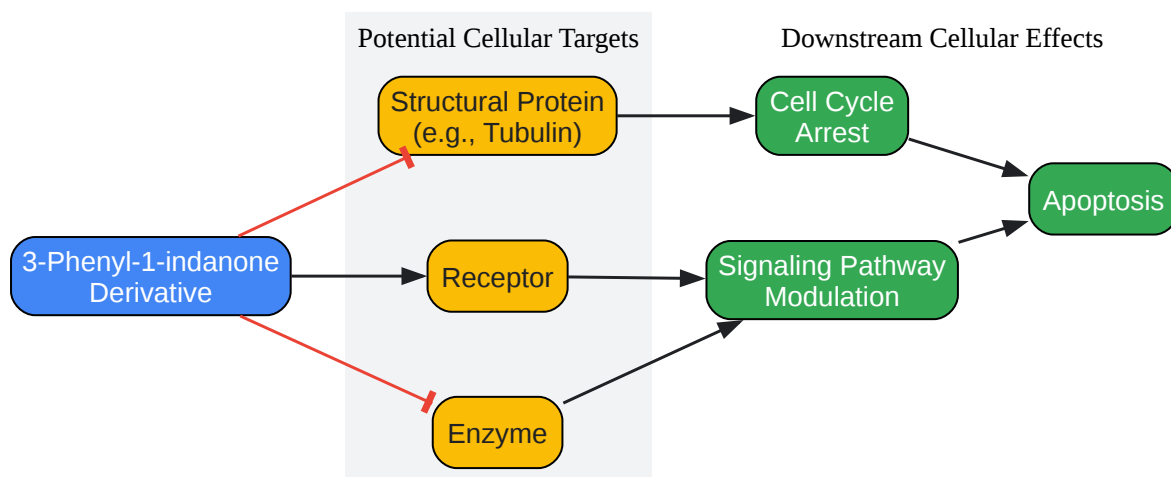
- Accurately weigh a portion of the powder equivalent to 10 mg of **3-Phenyl-1-indanone**.
- Transfer the powder to a 50 mL volumetric flask and add approximately 30 mL of methanol.
- Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Make up the volume to 50 mL with methanol and mix thoroughly.
- Filter an aliquot of the solution through a 0.45 μm syringe filter into an HPLC vial.
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

3.1.5. Analysis

- Inject the standard solutions to construct a calibration curve.
- Inject the prepared sample solutions.
- The concentration of **3-Phenyl-1-indanone** in the sample is determined by comparing the peak area with the calibration curve.







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